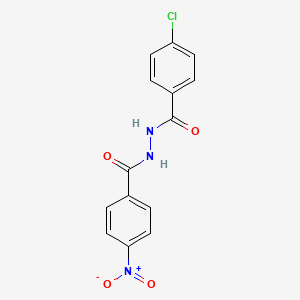
4-chloro-N'-(4-nitrobenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group and a nitro group attached to a benzoyl hydrazide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(4-nitrobenzoyl)benzohydrazide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrazide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature to 50°C.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide, temperatures ranging from room temperature to 80°C.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous ethanol, reflux conditions.
Major Products Formed
Reduction: 4-chloro-N’-(4-aminobenzoyl)benzohydrazide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-chlorobenzoic acid and 4-nitrobenzohydrazine
Scientific Research Applications
4-chloro-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be bioactive.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide is not fully understood, but it is believed to involve interactions with cellular components due to the presence of reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to antimicrobial or other bioactive effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity.
Comparison with Similar Compounds
4-chloro-N’-(4-nitrobenzoyl)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(4-aminobenzoyl)benzohydrazide: Similar structure but with an amino group instead of a nitro group, which can affect its reactivity and biological activity.
4-nitrobenzohydrazide: Lacks the chloro group, which can influence its chemical properties and applications.
4-chlorobenzohydrazide: Lacks the nitro group, which can impact its potential bioactivity and reactivity.
These comparisons highlight the unique combination of functional groups in 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN3O4 |
|---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(8-4-10)18(21)22/h1-8H,(H,16,19)(H,17,20) |
InChI Key |
CDYLHGZUHSUNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11552182.png)
![3-(3-chlorophenyl)-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11552185.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11552186.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide](/img/structure/B11552189.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B11552192.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11552201.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11552208.png)
![4-nitro-N~2~-[(E)-(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B11552214.png)
![N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11552216.png)
![2-bromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-methylphenol](/img/structure/B11552219.png)
![2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11552227.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11552232.png)
![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552238.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552249.png)
